Cas no 344779-33-5 (4-Fluorobenzo[c]isoxazol-3(1H)-one)
![4-Fluorobenzo[c]isoxazol-3(1H)-one structure](https://ja.kuujia.com/scimg/cas/344779-33-5x500.png)
4-Fluorobenzo[c]isoxazol-3(1H)-one 化学的及び物理的性質
名前と識別子
-
- 2,1-Benzisoxazol-3(1H)-one,4-fluoro-
- 2,1-Benzisoxazol-3(1H)-one,4-fluoro-(9CI)
- 4-Fluorobenzo[c]isoxazol-3(1H)-one
- AK447344
- G70138
- DB-269242
- 2,1-BENZISOXAZOL-3(1H)-ONE, 4-FLUORO-
- 344779-33-5
- 4-fluoro-1H-2,1-benzoxazol-3-one
-
- インチ: 1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H
- InChIKey: KIKYELWPYXIXLO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1C(=O)ON2
計算された属性
- せいみつぶんしりょう: 153.023
- どういたいしつりょう: 153.023
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.3
4-Fluorobenzo[c]isoxazol-3(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A314973-100mg |
4-Fluorobenzo[c]isoxazol-3(1H)-one |
344779-33-5 | 97% | 100mg |
$822.0 | 2025-02-26 | |
Ambeed | A314973-250mg |
4-Fluorobenzo[c]isoxazol-3(1H)-one |
344779-33-5 | 97% | 250mg |
$1404.0 | 2025-02-26 | |
Chemenu | CM518555-1g |
4-Fluorobenzo[c]isoxazol-3(1H)-one |
344779-33-5 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A314973-50mg |
4-Fluorobenzo[c]isoxazol-3(1H)-one |
344779-33-5 | 97% | 50mg |
$472.0 | 2025-02-26 | |
Ambeed | A314973-1g |
4-Fluorobenzo[c]isoxazol-3(1H)-one |
344779-33-5 | 97% | 1g |
$3721.0 | 2025-02-26 |
4-Fluorobenzo[c]isoxazol-3(1H)-one 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-Fluorobenzo[c]isoxazol-3(1H)-oneに関する追加情報
Recent Advances in the Study of 4-Fluorobenzo[c]isoxazol-3(1H)-one (CAS: 344779-33-5) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Fluorobenzo[c]isoxazol-3(1H)-one (CAS: 344779-33-5) is a fluorinated heterocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a benzoisoxazolone core with a fluorine substituent, exhibits remarkable reactivity and biological activity, making it a promising candidate for drug discovery and development. Recent studies have explored its synthesis, mechanistic pathways, and applications in medicinal chemistry, shedding light on its potential as a versatile scaffold for novel therapeutics.
One of the key areas of research involving 4-Fluorobenzo[c]isoxazol-3(1H)-one is its role as a building block in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of enzyme inhibitors targeting inflammatory pathways. The study highlighted the compound's ability to modulate key enzymatic activities, particularly in the context of cyclooxygenase-2 (COX-2) inhibition, which is relevant for treating inflammatory diseases such as arthritis. The researchers employed a combination of computational modeling and experimental assays to elucidate the binding interactions of derivatives of 4-Fluorobenzo[c]isoxazol-3(1H)-one with COX-2, providing a foundation for further optimization.
In addition to its anti-inflammatory potential, 4-Fluorobenzo[c]isoxazol-3(1H)-one has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported the synthesis of novel derivatives of this compound and their evaluation against multidrug-resistant bacterial strains. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells. These findings suggest that 4-Fluorobenzo[c]isoxazol-3(1H)-one could serve as a lead compound for developing new antibiotics to address the growing challenge of antimicrobial resistance.
Another notable application of 4-Fluorobenzo[c]isoxazol-3(1H)-one is in the field of chemical biology, where it has been used as a probe to study protein-ligand interactions. A 2022 study in ACS Chemical Biology described the development of fluorescently labeled analogs of this compound to visualize and quantify binding events in real time. The researchers utilized these probes to investigate the dynamics of ligand binding to target proteins, offering insights into the mechanistic underpinnings of drug action. This approach has broad implications for high-throughput screening and drug discovery, enabling more efficient identification of bioactive compounds.
Despite these promising developments, challenges remain in the practical application of 4-Fluorobenzo[c]isoxazol-3(1H)-one. For instance, its synthetic accessibility and scalability need further optimization to facilitate large-scale production. Recent advances in flow chemistry, as reported in a 2023 Organic Process Research & Development article, have addressed some of these challenges by enabling continuous synthesis of the compound with improved yields and purity. These technological innovations are expected to accelerate the translation of research findings into clinical applications.
In conclusion, 4-Fluorobenzo[c]isoxazol-3(1H)-one (CAS: 344779-33-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span anti-inflammatory and antimicrobial drug development, as well as chemical probe design for studying protein-ligand interactions. Ongoing research efforts are focused on optimizing its synthesis, elucidating its mechanistic pathways, and expanding its therapeutic potential. As the field progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing drug discovery.
344779-33-5 (4-Fluorobenzo[c]isoxazol-3(1H)-one) 関連製品
- 38678-61-4(Phe-Gly-NH2)
- 953421-74-4(4-Bromo-1,7-dichloro-isoquinoline)
- 856381-76-5(1-bromo-3-[(2-methylphenoxy)methyl]benzene)
- 2728765-98-6(2-(2,6-dioxopiperidin-3-yl)-5-{(3S)-piperidin-3-ylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
- 23303-71-1(Lithiumbromide (LiBr), monohydrate (9CI))
- 874806-67-4(N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)
- 38524-82-2(Trifenofos)
- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)
- 80234-65-7(8(S),15(S)-DiHETE (Z, E, Z, E))
- 2137846-65-0(2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide)
